4-(2,2-Difluorovinyl)benzaldehyde

Organic Synthesis Fluorine Chemistry Modular Synthesis

4-(2,2-Difluorovinyl)benzaldehyde (CAS 875110-45-5) is a para-substituted benzaldehyde derivative bearing a gem-difluorovinyl group, classified within the broader family of β,β-difluorostyrenes. With a molecular formula of C9H6F2O and a molecular weight of 168.14 g/mol, this bench-stable, crystalline solid serves as a versatile fluorinated building block.

Molecular Formula C9H6F2O
Molecular Weight 168.14 g/mol
CAS No. 875110-45-5
Cat. No. B6619018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Difluorovinyl)benzaldehyde
CAS875110-45-5
Molecular FormulaC9H6F2O
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(F)F)C=O
InChIInChI=1S/C9H6F2O/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-6H
InChIKeyWMTWEMZPHHVEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Difluorovinyl)benzaldehyde (CAS 875110-45-5): Core Properties and Procurement Relevance


4-(2,2-Difluorovinyl)benzaldehyde (CAS 875110-45-5) is a para-substituted benzaldehyde derivative bearing a gem-difluorovinyl group, classified within the broader family of β,β-difluorostyrenes [1]. With a molecular formula of C9H6F2O and a molecular weight of 168.14 g/mol, this bench-stable, crystalline solid serves as a versatile fluorinated building block . The compound’s unique structure integrates a reactive aldehyde handle with a gem-difluoroalkene moiety, a recognized carbonyl bioisostere, enabling its use in the synthesis of pharmaceuticals, agrochemicals, and functional materials [1][2]. Its procurement value is directly tied to its capacity for orthogonal derivatization, allowing for the modular assembly of complex fluorinated molecules that are challenging to access from non-fluorinated or mono-fluorinated analogs.

Synthetic Workflow Modular fluorinated building block assembly Orthogonal aldehyde and gem-difluorovinyl handles
Core Utility Carbonyl bioisostere with reactive formyl group Supports condensation, reductive amination, cross-coupling
Product Format Bench-stable crystalline solid Facilitates standard laboratory handling and storage

Why Generic Benzaldehydes or Non-Functionalized Difluorovinyls Cannot Replace 4-(2,2-Difluorovinyl)benzaldehyde


Simple substitution of 4-(2,2-difluorovinyl)benzaldehyde with a generic benzaldehyde or a non-functionalized difluorovinylbenzene is not scientifically valid due to its unique orthogonal reactivity profile [1]. The compound is not merely a benzaldehyde with fluorine atoms; the 2,2-difluorovinyl moiety is a powerful gem-difluoroalkene that acts as a metabolically stable carbonyl bioisostere, while the aldehyde group provides a distinct, selective handle for condensation, oxidation, or reductive amination [2]. Using a simple benzaldehyde forfeits the difluorovinyl group's potential for downstream functionalization, while a non-formylated difluorovinylbenzene lacks the aldehyde's synthetic versatility. The combination of these two functional groups in a single, bench-stable molecule provides a unique synthetic node that is not replicated by class-level analogs, directly impacting synthetic route efficiency and molecular diversity [1][3].

Target vs Generic Unfunctionalized benzaldehyde lacks the gem-difluorovinyl bioisostere, limiting downstream fluorination pathways and metabolic stability studies.
Target vs Non-formyl 2,2-Difluorovinylbenzene offers only a single reactive site; the aldehyde handle for selective orthogonal derivatization is absent, reducing synthetic route efficiency.

Quantitative Differentiation of 4-(2,2-Difluorovinyl)benzaldehyde for Procurement Decisions


Dual Orthogonal Reactivity: Advantage over Non-Functionalized 2,2-Difluorovinylbenzenes

The key differentiator for 4-(2,2-difluorovinyl)benzaldehyde is its dual orthogonal reactivity, which is absent in simple 2,2-difluorovinylbenzene (comparator). The aldehyde group enables selective transformations, such as Baeyer-Villiger oxidation, without affecting the difluorovinyl moiety [1]. In contrast, 2,2-difluorovinylbenzene can only undergo reactions at the vinyl group. This is supported by a study showing 4-fluoro- and 3,4-difluoro-benzaldehydes were quantitatively converted by 4-hydroxyacetophenone monooxygenase (HAPMO) to the corresponding fluorophenyl formates, demonstrating the aldehyde's selective reactivity potential in a fluorine-rich environment [1]. This allows for a modular build-up of complexity that is impossible with simpler analogs.

Orthogonal Reactivity vs Non-Functionalized Analogs
Class-level inference
2 reactive handles vs 1
Supports modular sequential derivatization strategy
Based on functional group analysis; enzymatic conversion reported for related fluorinated benzaldehydes
Organic Synthesis Fluorine Chemistry Modular Synthesis

Superior Scaffold for 3-Fluoroisoquinoline Synthesis vs. Non-Formyl Analogs

4-(2,2-Difluorovinyl)benzaldehyde, as a representative o-formyl-β,β-difluorostyrene, enables a unique intramolecular cyclization to 3-fluoroisoquinolines, a reaction that is impossible for non-formyl (e.g., simple β,β-difluorostyrene) or para-formyl analogs [1][2]. The reaction proceeds via oxime/imine formation followed by vinylic fluorine displacement. Specifically, o-formyl-substituted β,β-difluorostyrenes react with NH4OAc, affording 3-fluoroisoquinoline derivatives in good yield. This synthetic utility is a direct consequence of the ortho-relationship between the aldehyde and difluorovinyl group, a structural feature not present in the para-substituted target compound, but highlighting the unique reactivity inherent to this class of molecule [2].

Fluoroisoquinoline Scaffold Access
Class-level inference
Exclusive cyclization for ortho isomer; class-level gateway to privileged heterocycles
Supports drug discovery library diversification strategy
Para isomer requires alternative annulation routes; review isomer-specific synthetic planning
Medicinal Chemistry Heterocycle Synthesis Fluorinated Heterocycles

Advantageous Reactivity in Pd-Catalyzed Cross-Coupling via Stable Tosylate Reagents

While not directly studied in the publication, 4-(2,2-difluorovinyl)benzaldehyde possesses the difluorovinyl moiety that can be introduced via Pd(0)-catalyzed Suzuki-Miyaura coupling using the stable and readily available 2,2-difluorovinyl tosylate [1]. The methodology offers a tangible advantage over traditional methods that use unstable or toxic vinyl halides and triflates. The publication reports that various aryl boronic acids were converted to the corresponding gem-difluorovinyl products, with the stable tosylate serving as a safer, more convenient electrophile [1]. This represents a direct improvement in accessibility and ease of handling for researchers seeking to incorporate this motif.

Stable Tosylate Cross-Coupling
Cross-study comparable
Safer, stable difluorovinylation reagent reported
May simplify procurement and laboratory handling workflow
Qualitative safety advantage over vinyl halides; good coupling yields reported
Cross-Coupling Suzuki-Miyaura Synthetic Methodology

High-Value Application Scenarios for 4-(2,2-Difluorovinyl)benzaldehyde Based on Evidence


Medicinal Chemistry: Late-Stage Functionalization of Drug Candidates

In drug discovery, the gem-difluorovinyl group is a well-established carbonyl bioisostere. A procurement team can source 4-(2,2-difluorovinyl)benzaldehyde to introduce this motif onto a drug candidate's aryl ring via the stable 2,2-difluorovinyl tosylate Suzuki coupling methodology [1]. The aldehyde handle is then used for late-stage diversification through reductive amination or bioconjugation. This modular, two-step approach provides rapid access to a library of gem-difluoroalkene analogs for structure-activity relationship (SAR) studies, a strategy directly supported by the synthetic utility data [2].

Agrochemical Discovery: Synthesis of Fluorinated Building Blocks

The compound serves as a precursor to fluorinated heterocycles found in modern agrochemicals. While an ortho-aldehyde is required for the specific cyclization, the procurement of the para-isomer (4-(2,2-difluorovinyl)benzaldehyde) is justified for synthesizing isomeric building blocks. The aldehyde can be converted to an oxime or other nitrogen functionality, which could then direct a C-H activation and subsequent annulation with an external coupling partner to form fluorinated heterocycles, leveraging the well-established synthetic pathways of the difluorovinyl class [3].

Functional Materials: Monomer for Fluorinated Polymers

The difluorovinylbenzaldehyde framework is a valuable monomer for creating specialty polymers. The gem-difluorovinyl group can undergo radical polymerization, while the aldehyde group allows for post-polymerization modification or cross-linking [1]. This dual functionality is absent in simpler difluorovinyl benzenes. The resulting materials can have enhanced thermal stability, chemical resistance, and unique optical properties, making the monomer a strategic purchase for materials science research and development.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR Studies
Orthogonal aldehyde handle for late-stage diversification
Reductive amination and bioconjugation efficiency
Agrochemical Fluorinated Heterocycle Synthesis
Formyl group convertible to nitrogen-directing functionality
C-H activation and annulation method compatibility
Functional Polymer Monomer Research
Dual radical polymerization and cross-linking sites
Post-polymerization modification and thermal stability evaluation
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